[(2E)-2-{(2E)-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
2-[(2E)-2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound that belongs to the class of thiazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary based on the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2E)-2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID include other thiazolidinone derivatives, such as:
- 2-[(2E)-2-[(2E)-2-{[4-(METHOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID
- 2-[(2E)-2-[(2E)-2-{[4-(ETHOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID
Uniqueness
The uniqueness of 2-[(2E)-2-[(2E)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the benzyloxy and ethoxy groups may impart unique properties compared to other thiazolidinone derivatives, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C21H21N3O5S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C21H21N3O5S/c1-2-28-17-10-15(8-9-16(17)29-13-14-6-4-3-5-7-14)12-22-24-21-23-20(27)18(30-21)11-19(25)26/h3-10,12,18H,2,11,13H2,1H3,(H,25,26)(H,23,24,27)/b22-12+ |
InChI Key |
LOSSSFIFESMPLV-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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